2,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2S/c15-9-1-4-11(5-2-9)22-14(19-20-21-22)8-18-25(23,24)13-6-3-10(16)7-12(13)17/h1-7,18H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGIJQYLGAPTPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CNS(=O)(=O)C3=C(C=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Tetrazole Ring: This can be achieved through the reaction of 4-fluorophenylhydrazine with sodium azide under acidic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the tetrazole intermediate with 2,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final product is obtained by coupling the intermediate with a suitable methylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a sulfonamide group, which is known for its biological activity, combined with a tetrazole ring that enhances its pharmacological properties. The presence of fluorine atoms contributes to its lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Molecular Formula and Weight
- Molecular Formula: C15H13F2N5O2S
- Molecular Weight: 369.36 g/mol
Medicinal Chemistry
-
Anticancer Activity :
- The compound has shown potential as an anticancer agent by inhibiting tubulin polymerization. It has been tested against various cancer cell lines with promising results:
Cell Line IC50 (nM) Mechanism SGC-7901 31 Inhibition of tubulin polymerization HeLa 28 Microtubule destabilization
- The compound has shown potential as an anticancer agent by inhibiting tubulin polymerization. It has been tested against various cancer cell lines with promising results:
-
Enzyme Inhibition :
- It acts as an inhibitor for certain enzymes, such as the Arabidopsis thaliana hydroxyphenylpyruvate dioxygenase (AtHPPD), with an IC50 value of 10 nM, indicating strong binding affinity and potential therapeutic applications in herbicide development.
-
Antimicrobial Properties :
- Preliminary studies suggest that the compound may inhibit bacterial growth by targeting essential proteins involved in cell division, such as FtsZ, which is crucial for bacterial cytokinesis.
Biochemical Studies
- The unique structure allows for detailed studies on protein-ligand interactions. Its ability to bind selectively to specific targets makes it suitable for investigating mechanisms of action in drug discovery.
Material Science
- Due to its fluorinated structure, the compound can be explored as a building block in the synthesis of advanced materials with specific chemical properties. This includes applications in coatings and polymers where enhanced durability and chemical resistance are required.
Case Studies and Research Findings
Several studies have documented the efficacy of 2,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide in various applications:
-
Cancer Treatment :
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-tumor activity by disrupting microtubule dynamics in cancer cells.
-
Agricultural Applications :
- Research highlighted its potential use as a herbicide by inhibiting specific plant enzymes critical for growth, showcasing its versatility beyond traditional pharmaceutical applications.
-
Structural Biology :
- X-ray crystallography studies have revealed the binding conformation of the compound with target proteins, providing insights into its mechanism of action and guiding further modifications to enhance efficacy.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The target compound shares structural motifs with several classes of sulfonamides and tetrazole-containing molecules:
- Tetrazole-Sulfonamide Hybrids :
- 4-(((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3aj) (): Features a similar 1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl group but differs in the sulfonyl linker (butanenitrile chain vs. benzenesulfonamide). The melting point (88.2–89.6°C) and NMR data (δ 5.13 ppm for methylene protons) highlight differences in crystallinity and electronic environments .
- N-(2-((1H-tetrazol-5-yl)methyl)-4-fluorophenyl)-2,6-dichloro-4-fluoroaniline (3d) (): Contains a tetrazole-methyl group but lacks the sulfonamide moiety. Its HRMS data (m/z 336.0171) indicate a lower molecular weight compared to the target compound .
- Sulfonamide-Based Triazoles and Thiophenes: 1,2,4-Triazole-3(4H)-thiones [7–9] (): These compounds exhibit tautomerism between thiol and thione forms, confirmed by IR (absence of νS-H at ~2500–2600 cm⁻¹) and NMR. Thieno-triazolo-pyrimidines (6a–c) (): Incorporate benzenesulfonamide and fluorophenyl groups but fused with heterocyclic cores. Their synthesis via condensation reactions contrasts with the tetrazole-focused routes for the target compound .
Physicochemical Properties
*Molecular formula and properties inferred from structural analogs.
Biological Activity
2,4-Difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS Number: 941875-27-0) is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological evaluations.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 369.32 g/mol. The presence of fluorine atoms and the tetrazole moiety are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 941875-27-0 |
| Molecular Formula | C14H10F3N5O2S |
| Molecular Weight | 369.32 g/mol |
Synthesis
The synthesis of 2,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multi-component reactions that yield high product purity. Recent studies have employed one-pot condensation reactions to enhance efficiency and yield .
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, tetrazole derivatives have shown cytotoxic effects against various cancer cell lines, including epidermoid carcinoma (A431) and colon cancer (HCT116). In vitro assays demonstrated that these compounds can inhibit cell proliferation effectively, with IC50 values often in the micromolar range .
Antimicrobial Activity
The antimicrobial potential of tetrazole derivatives has been explored extensively. In particular, studies have shown that certain derivatives exhibit notable antibacterial activity against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) for these compounds can be as low as 1.56 mg/mL for specific strains .
| Compound | MIC (mg/mL) against K. pneumoniae | MIC (mg/mL) against S. aureus |
|---|---|---|
| 2,4-Difluoro... | 6.25 | 1.56 |
| Other Derivative | 25 | 50 |
The mechanism of action for the biological activities of this compound is believed to involve interactions with specific cellular targets, including enzymes like CSNK2A1. Molecular docking studies have revealed that these interactions are crucial for the compound's efficacy in inhibiting tumor growth and microbial proliferation .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-withdrawing groups such as fluorine enhances the biological activity of the compound. Modifications to the phenyl ring and variations in the sulfonamide group can significantly affect potency and selectivity against different biological targets .
Case Studies
- Antitumor Efficacy : In a study examining a series of tetrazole derivatives, it was found that those similar to 2,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin in certain cancer cell lines .
- Antimicrobial Screening : A comparative study on various tetrazole derivatives highlighted that some compounds showed superior antibacterial activity compared to traditional antibiotics, suggesting a promising avenue for new antimicrobial agents .
Q & A
Basic: What are the optimal synthetic routes for 2,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with the formation of the tetrazole core. A general approach includes:
- Step 1 : Condensation of 4-fluoroaniline with sodium azide and a nitrile source to generate the 1-(4-fluorophenyl)-1H-tetrazole-5-yl intermediate .
- Step 2 : Alkylation of the tetrazole nitrogen with a chloromethyl benzenesulfonamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Introduction of fluorine substituents via electrophilic fluorination or halogen exchange, requiring precise temperature control (−10°C to 25°C) and anhydrous solvents .
Optimization : Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) improves yield and reduces side products compared to traditional reflux methods . Purity is validated via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How do steric and electronic effects of fluorine substituents influence the compound’s crystallographic conformation?
Fluorine’s electronegativity and small atomic radius significantly impact crystal packing and intermolecular interactions:
- X-ray crystallography (using SHELXL ) reveals that the 2,4-difluoro groups on the benzenesulfonamide moiety induce torsional strain, favoring a non-planar conformation. This creates voids in the crystal lattice, affecting solubility .
- Electron density maps show that fluorine’s electron-withdrawing effect stabilizes the sulfonamide’s negative charge, enhancing hydrogen bonding with adjacent NH groups in the tetrazole ring .
Methodological Note : Refinement with SHELXL requires high-resolution data (≤1.0 Å) to resolve fluorine’s anisotropic displacement parameters .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?
Key techniques include:
- ¹⁹F NMR : Identifies fluorine environments (δ −110 to −120 ppm for aryl-F; δ −60 to −70 ppm for sulfonamide-F). Coupling constants (³J₆-F~F) confirm substitution patterns .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ (expected m/z ~424.08) and fragments (e.g., loss of SO₂, m/z 348.05) .
- IR spectroscopy : Sulfonamide S=O stretches (1320–1350 cm⁻¹) and tetrazole C=N vibrations (1600–1650 cm⁻¹) .
Ambiguity resolution : Overlapping ¹H NMR signals (e.g., methylene protons adjacent to tetrazole) are resolved via 2D COSY or NOESY experiments .
Advanced: How can researchers analyze discrepancies in biological activity data across different assay systems?
Contradictions often arise from assay conditions or target specificity:
- Case Study : Inconsistent IC₅₀ values for carbonic anhydrase inhibition may stem from pH variations (assay buffers at pH 6.8 vs. 7.4) or enzyme isoforms (CA-II vs. CA-IX) .
- Troubleshooting :
Basic: What purification strategies are recommended for isolating high-purity 2,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide?
- Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7) for initial separation. Adjust polarity for late-eluting sulfonamide byproducts .
- Recrystallization : Optimal solvents include ethanol/water (4:1) or acetonitrile, yielding crystals with >99% purity (validated by DSC melting point analysis) .
- Challenges : Fluorinated byproducts (e.g., di-ortho-fluorinated isomers) require iterative crystallization at −20°C .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- DFT calculations (Gaussian 16, B3LYP/6-311+G(d,p)) model transition states for sulfonamide cleavage or fluorine displacement.
- Activation energy (ΔG‡) for SNAr at the 4-fluoro position is ~25 kcal/mol, indicating moderate reactivity .
- Solvent effects : PCM models show DMSO stabilizes charged intermediates, accelerating substitution vs. non-polar solvents .
Validation : Compare computed vs. experimental kinetic data (e.g., Arrhenius plots from UV-Vis monitoring at 254 nm) .
Basic: What are the stability profiles of this compound under varying storage conditions?
- Thermal stability : Decomposition onset at 180°C (TGA data), with sulfonamide SO₂ loss as primary degradation pathway .
- Light sensitivity : UV-Vis studies show 5% degradation after 48 hrs under UV light (λ = 254 nm); store in amber vials at −20°C .
- Hydrolytic stability : pH-dependent hydrolysis (t₁/₂ = 14 days at pH 7.4 vs. 2 days at pH 1.2) due to tetrazole ring protonation .
Advanced: How does the compound’s LogP affect its membrane permeability in cellular assays?
- Calculated LogP (ChemAxon): ~2.8, suggesting moderate permeability.
- Experimental validation : Use Caco-2 monolayers with LC-MS quantification. Apparent permeability (Papp) = 8.6 × 10⁻⁶ cm/s, indicating passive diffusion dominance .
- Enhancement strategies : Co-administration with permeability enhancers (e.g., sodium taurocholate) increases Papp to 1.2 × 10⁻⁵ cm/s .
Basic: What safety protocols are essential for handling fluorinated and sulfonamide-containing compounds?
- Fluorine hazards : Use HF-resistant gloves (e.g., Viton) and fume hoods for reactions involving F₂ gas or HF byproducts .
- Sulfonamide sensitivity : Screen for allergic reactions using patch testing (0.1% w/v in DMSO) prior to in vivo studies .
Advanced: How can researchers resolve conflicting X-ray and NMR data regarding the compound’s tautomeric forms?
- Tetrazole tautomerism : 1H- vs. 2H-tetrazole forms are distinguishable via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
